molecular formula C15H12N2O3S B2498899 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1159976-70-1

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B2498899
CAS No.: 1159976-70-1
M. Wt: 300.33
InChI Key: LDCLCPVUPVQEGM-CCEZHUSRSA-N
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Description

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes hydroxy, phenylamino, and phenylsulfonyl groups attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the reaction of benzyl cyanide with phenylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the addition of phenylamine under controlled conditions to yield the desired compound. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile.

    Reduction: Formation of 3-hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving nitrile hydratases and sulfonamide-based enzymes. Its structure allows it to act as a probe in biochemical assays.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the phenylsulfonyl group is particularly interesting for the development of anti-inflammatory and anticancer drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(phenylamino)-2-(phenylthio)prop-2-enenitrile: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.

    3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The phenylsulfonyl group enhances its potential for biological activity, while the nitrile group offers versatility in chemical reactions.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c16-11-14(15(18)17-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-10,17-18H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCLCPVUPVQEGM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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